An In-depth Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
An In-depth Technical Guide to tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate, a valuable building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolidine ring, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 1-position. The hydrochloride salt of this compound is commonly available.
Chemical Structure:
Caption: Chemical structure of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (5-azaspiro[2.4]heptan-1-yl)carbamate | N/A |
| CAS Number | 1434142-28-5 (hydrochloride salt) | [1][2] |
| Molecular Formula | C11H21ClN2O2 (hydrochloride salt) | [2] |
| Molecular Weight | 248.75 g/mol (hydrochloride salt) | [2] |
| Appearance | White powder | [3] |
| Purity | 97-99% | [2][3] |
Note: Most commercially available data pertains to the hydrochloride salt.
Synthesis
A detailed, publicly available experimental protocol for the synthesis of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on the synthesis of related azaspirocyclic compounds. The key steps would likely involve the formation of the 5-azaspiro[2.4]heptane core, followed by the introduction and protection of the amine group at the 1-position.
A potential synthetic pathway could start from a suitable cyclopropanecarboxylic acid derivative, which is then used to construct the pyrrolidine ring. Subsequent functional group manipulations would lead to the desired 1-amino-5-azaspiro[2.4]heptane precursor, which can then be protected with a Boc group.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate are not widely published, the expected spectroscopic features can be predicted based on its structure.
¹H NMR:
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Signals corresponding to the cyclopropane protons.
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Signals for the methylene protons of the pyrrolidine ring.
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A signal for the methine proton at the 1-position.
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A characteristic singlet for the nine protons of the tert-butyl group.
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A broad singlet for the NH proton of the carbamate.
¹³C NMR:
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Signals for the carbons of the cyclopropane ring.
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Signals for the carbons of the pyrrolidine ring.
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A signal for the carbonyl carbon of the carbamate group.
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Signals for the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy:
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N-H stretching vibration from the carbamate group.
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C=O stretching vibration of the carbamate carbonyl group.
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C-H stretching and bending vibrations from the alkyl groups.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the tert-butyl group and the Boc group.
Applications in Research and Drug Development
Spirocyclic scaffolds, such as the 5-azaspiro[2.4]heptane core, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can provide novel intellectual property and allow for precise spatial orientation of functional groups, which can lead to improved potency and selectivity for biological targets.
While specific biological activities for tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate have not been extensively reported, related azaspiro compounds have shown promise in various therapeutic areas. For instance, derivatives of 5-azaspiro[2.4]heptane have been investigated as potent orexin receptor antagonists, which are relevant for the treatment of sleep disorders. The unique substitution pattern of the 1-ylcarbamate isomer makes it a valuable building block for exploring new chemical space in the development of novel therapeutics.
Logical Relationship of Compound Utility:
Caption: The role of the title compound in the drug discovery process.
Experimental Protocols
Detailed and verified experimental protocols for the synthesis and characterization of tert-butyl 5-azaspiro[2.4]heptan-1-ylcarbamate are not currently available in the public domain. Researchers interested in this compound may need to develop a synthetic route based on literature precedents for similar azaspirocyclic systems. Standard laboratory procedures for reactions such as ring formation, reductive amination, and Boc-protection would be applicable.
General Protocol for Boc Protection of an Amine:
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Dissolution: Dissolve the amine precursor (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water and a base like sodium bicarbonate).
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Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the solution.
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Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted reagents.
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Purification: The crude product is then purified, usually by column chromatography on silica gel, to yield the pure Boc-protected amine.
Note: This is a general procedure and the specific conditions (solvent, base, temperature, and reaction time) will need to be optimized for the specific substrate.
Conclusion
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate is a promising building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. While detailed experimental data is currently limited in the public domain, its unique structural features make it an attractive target for further investigation by medicinal and synthetic chemists. The development of a robust synthetic route and the exploration of its biological activities could lead to the discovery of new therapeutic agents.
